molecular formula C12H21NO8S B602562 Topiramate-d12 CAS No. 1279037-95-4

Topiramate-d12

Cat. No.: B602562
CAS No.: 1279037-95-4
M. Wt: 351.44 g/mol
InChI Key: KJADKKWYZYXHBB-RFYKXYJISA-N
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Mechanism of Action

Target of Action

Topiramate-d12, also known as Topiramate, primarily targets voltage-dependent sodium channels, GABA-A receptors, AMPA/kainate glutamate receptors, and carbonic anhydrase isoenzymes . These targets play crucial roles in neuronal signaling and excitability, which are key factors in conditions such as epilepsy and migraines .

Mode of Action

This compound interacts with its targets in several ways:

These interactions result in decreased neuronal hyperexcitability, which can help control seizures and prevent migraines .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to lower SORBS1 gene and protein levels in C2C12 cells, and in 3T3L-1 cells, it upregulates CTGF and downregulates MAPK8 and KPNA1 genes . Changes were notable in nuclear cytoplasmic transport and circadian signaling pathways .

Pharmacokinetics

This compound has a bioavailability of 80% . It is metabolized in the liver (20–30%) and has an elimination half-life of 21 hours . About 70–80% of the drug is excreted in the urine . These properties impact the drug’s bioavailability and determine the dosing regimen.

Result of Action

The molecular and cellular effects of this compound’s action include reduced insulin resistance in C2C12 and 3T3L-1 cells . It also has neuroprotective activities, contributing to its anticonvulsant and antinociceptive effects .

Action Environment

Environmental factors can influence the action of this compound. For instance, it is contraindicated in pregnancy due to the risk of congenital malformation, low birth weight, and potential increased risk of intellectual disability, autistic spectrum disorder, and attention deficit hyperactivity disorder in children of mothers taking this compound during pregnancy . Therefore, women of childbearing potential should use effective contraception during treatment with this compound .

Biochemical Analysis

Biochemical Properties

Topiramate-d12 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to modulate insulin resistance in C2C12 myocytes and 3T3L-1 adipocytes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating insulin response in adipocytes and myocytes . This modulation leads to changes in body muscle and fat composition and improved insulin sensitivity .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. In C2C12 cells, it significantly lowered SORBS1 gene and protein levels. In 3T3L-1 cells, topiramate upregulated CTGF and downregulated MAPK8 and KPNA1 genes .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to effectively reduce insulin resistance in C2C12 and 3T3L-1 cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has demonstrated the ability to ameliorate insulin sensitivity in rodent models of obesity and diabetes, evidenced by decreased plasma glucose concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Topiramate-d12 involves the incorporation of deuterium atoms into the molecular structure of topiramate. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions may vary depending on the desired level of deuterium incorporation and the availability of deuterated reagents .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process may include multiple steps, such as the protection and deprotection of functional groups, purification, and characterization of the final product to ensure the desired level of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions: : Topiramate-d12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the molecular structure of the compound or to introduce specific functional groups .

Common Reagents and Conditions: : Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .

Major Products: : The major products formed from the chemical reactions of this compound depend on the specific reaction and reagents used.

Scientific Research Applications

Role in Bioanalytical Methods

Topiramate-d12 is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of topiramate in biological matrices. Its deuterated nature allows for accurate measurement by compensating for variations in the analytical process.

Method Development and Validation

Research has demonstrated that using this compound enhances the reliability of LC-MS/MS methods. For instance, a study developed a method for quantifying topiramate in human plasma using this compound as an internal standard. The method showed high precision and selectivity, with a limit of quantitation as low as 10 ng/ml .

Table 1: Summary of LC-MS/MS Method Characteristics

ParameterValue
Limit of Quantitation10 ng/ml
Precision0.78% - 2.44%
Total Run Time1.80 min
Flow Rate0.5 ml/min

Clinical Applications

Topiramate is widely recognized for its therapeutic applications, particularly in the treatment of epilepsy and migraine prevention. The use of this compound facilitates pharmacokinetic studies that inform dosing regimens and efficacy assessments.

Epilepsy Treatment

In pediatric populations, this compound has been utilized to establish pharmacokinetic models that guide dosing strategies for children with newly diagnosed epilepsy. A study indicated that a dosing regimen of approximately 6-9 mg/kg per day could achieve significant seizure freedom rates . The incorporation of this compound in these models ensures accurate assessment of drug exposure and response.

Migraine Prevention

Topiramate has also been evaluated for its efficacy in migraine prevention. A large controlled trial demonstrated that doses of 100 mg/day significantly reduced monthly migraine frequency compared to placebo . The use of this compound in pharmacokinetic studies associated with these trials helps ensure reliable data on drug metabolism and efficacy.

Monitoring Drug Levels

This compound is instrumental in monitoring drug levels across various biological matrices, including plasma, saliva, and hair. This capability is crucial for assessing patient compliance and understanding long-term drug exposure.

Multi-Matrix Analysis

Recent advancements have led to the development of methods capable of measuring topiramate levels in multiple biological matrices simultaneously. A study validated an LC-MS/MS method that accurately quantified topiramate in plasma, saliva, and hair samples . This approach allows clinicians to monitor adherence to treatment regimens effectively.

Table 2: Summary of Multi-Matrix Analysis Findings

MatrixDetection RangeApplication
Plasma0.20-30 mg/LTherapeutic drug monitoring
Saliva0.20-30 mg/LAlternative monitoring method
Hair0.25-25 ng/mgLong-term compliance assessment

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to Topiramate-d12 include other deuterium-labeled anticonvulsants, such as Carbamazepine-d10, Lamotrigine-d3, and Phenytoin-d10 .

Uniqueness: : this compound is unique due to its specific deuterium labeling, which enhances its stability and allows for its use as an internal standard in analytical applications. This makes it particularly valuable in research and industry for the precise quantitation and analysis of topiramate levels .

Biological Activity

Topiramate-d12, a deuterated form of the antiepileptic drug topiramate, has garnered attention for its potential applications in both therapeutic and research settings. This article delves into its biological activity, pharmacokinetics, and therapeutic implications, supported by relevant studies and data.

Overview of this compound

Topiramate is primarily known for its role as an anticonvulsant drug used in the treatment of epilepsy and migraine prophylaxis. The deuterated variant, this compound, is utilized in research to improve the quantification and tracking of topiramate levels in biological matrices through advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) .

Topiramate exhibits multiple mechanisms of action:

  • Inhibition of Carbonic Anhydrase : This is a primary mechanism that contributes to its anticonvulsant effects.
  • Modulation of Ion Channels : Topiramate enhances GABAergic activity and inhibits AMPA/kainate receptors, which are crucial for neuronal excitability .
  • Effects on NMDA Receptors : It may also interact with NMDA receptors, although this is less well-defined compared to its other actions.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic efficacy. Studies have shown that the bioavailability of topiramate can be affected by various formulations. For instance, a study comparing two oral formulations (Toprel and Topamax) demonstrated similar pharmacokinetic parameters such as Cmax and AUC, indicating bioequivalence .

Key Pharmacokinetic Parameters

ParameterToprel (A)Topamax (B)
AUC(0-inf)63,418.31 ± 22,141.69 ng*h/ml67,094.70 ± 22,487.2 ng*h/ml
AUC(0-24)30,421.02 ± 9,964.0 ng*h/ml30,489.35 ± 9,407.17 ng*h/ml
tmax2.77 ± 1.76 h1.95 ± 1.89 h
Cmax2,143.33 ± 724.26 ng/ml2,262.51 ± 751.12 ng/ml

Therapeutic Efficacy

This compound has been studied for its efficacy in various seizure types and conditions:

  • Juvenile Myoclonic Epilepsy (JME) : A systematic review indicated that topiramate significantly reduced the frequency of generalized tonic-clonic seizures compared to placebo . The relative risk (RR) for achieving a ≥50% reduction in seizure frequency was reported as RR 4.00 (95% CI: 1.08 to 14.75), highlighting its effectiveness.
  • Combination Therapy : Research has shown that when combined with other antiepileptic drugs (AEDs), such as valproate and carbamazepine, topiramate can enhance anticonvulsant effects without significantly altering plasma levels of these drugs .

Case Studies

  • Efficacy in Combination with Ethosuximide : In a study involving pentylenetetrazol-induced seizures in mice, topiramate at subtherapeutic doses enhanced the anticonvulsant action of ethosuximide without significant adverse effects .
  • Long-term Monitoring : Therapeutic drug monitoring studies have demonstrated the importance of tracking topiramate levels to optimize treatment outcomes and minimize side effects .

Safety Profile

While topiramate is generally well-tolerated, it is associated with several adverse effects:

  • Common side effects include cognitive impairment, weight loss, and paresthesia.
  • The incidence of severe adverse events has been reported to be lower with topiramate compared to other AEDs like valproate .

Properties

IUPAC Name

[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i1D3,2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJADKKWYZYXHBB-RFYKXYJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C([2H])([2H])[2H])C([2H])([2H])[2H])COS(=O)(=O)N)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279037-95-4
Record name 1279037-95-4
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